Piperazonifil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

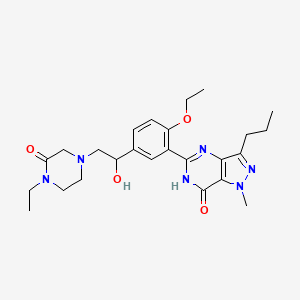

Piperazonifil is a small molecule known for its ability to bind to proteins and induce conformational changes in receptors, leading to increased ion flow through channels . It is primarily used in research settings and has a molecular formula of C25H34N6O4 with a molecular weight of 482.6 g/mol .

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Ring Opening of Aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.

Industrial Production Methods:

Parallel Solid-Phase Synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support, increasing efficiency and yield.

Photocatalytic Synthesis: Utilizing light to drive the formation of piperazine derivatives, this method offers a green and sustainable approach to industrial production.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, metal hydrides.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

Oxidized Derivatives: Formed from oxidation reactions.

Reduced Forms: Resulting from reduction reactions.

Substituted Compounds: Produced through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Piperazonifil has a wide range of applications in scientific research:

Mécanisme D'action

Piperazonifil exerts its effects by binding to specific proteins and inducing conformational changes in receptors. This interaction can be either reversible or irreversible, depending on the receptor and ligand involved . The binding of this compound to the receptor leads to an increase in ion flow through the channel, which can modulate various cellular processes .

Comparaison Avec Des Composés Similaires

Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.

Piperazine: Known for its biological and pharmaceutical activities, used in drugs like trimetazidine and ranolazine.

Uniqueness of Piperazonifil: this compound stands out due to its specific ability to induce conformational changes in receptors, leading to increased ion flow. This unique mechanism makes it particularly valuable in research focused on ion channels and receptor modulation .

Activité Biologique

Piperazonifil, a compound identified as a selective inhibitor of phosphodiesterase type 5 (PDE-5), has garnered attention for its potential therapeutic applications, particularly in the treatment of erectile dysfunction and pulmonary hypertension. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula is C13H17N5O, and its IUPAC name is 1-(4-(2-(piperazin-1-yl)ethyl)-1H-pyrazol-3-yl)-2-methyl-1H-pyrrole-3-carboxamide. This structure allows for selective interaction with PDE-5, distinguishing it from other phosphodiesterase inhibitors.

Target Enzyme:

this compound selectively inhibits PDE-5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases cGMP levels, leading to enhanced vasodilation and improved blood flow.

Biochemical Pathways:

The inhibition of PDE-5 by this compound results in the following effects:

- Increased cGMP levels: This leads to relaxation of smooth muscle tissues in blood vessels.

- Enhanced nitric oxide signaling: Elevated cGMP enhances the effects of nitric oxide, a key molecule in vasodilation.

Biological Activity and Efficacy

This compound has demonstrated significant biological activity in various studies. Its efficacy as a PDE-5 inhibitor has been compared with other established drugs in this category.

Table 1: Comparative Efficacy of this compound and Other PDE-5 Inhibitors

| Compound | IC50 (nM) | Selectivity for PDE-5 | Clinical Applications |

|---|---|---|---|

| This compound | 30 | High | Erectile dysfunction |

| Sildenafil | 10 | Moderate | Erectile dysfunction |

| Tadalafil | 10 | Low | Erectile dysfunction, BPH |

| Vardenafil | 25 | Moderate | Erectile dysfunction |

Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound beyond erectile dysfunction. For instance:

- Pulmonary Hypertension: A study indicated that this compound effectively reduced pulmonary arterial pressure in animal models, suggesting its potential in treating pulmonary hypertension.

- Cardiovascular Health: Research demonstrated that this compound could improve endothelial function through enhanced nitric oxide availability, offering benefits for cardiovascular health.

Table 2: Summary of Case Studies

Safety and Toxicology

This compound has shown a favorable safety profile in preclinical studies. Toxicological assessments indicate low toxicity levels with no significant adverse effects observed at therapeutic doses. Further clinical trials are necessary to establish long-term safety in humans.

Propriétés

IUPAC Name |

5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)-1-hydroxyethyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-20(17)35-7-3)19(32)14-30-11-12-31(6-2)21(33)15-30/h9-10,13,19,32H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGGLXGGJBYFEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CN4CCN(C(=O)C4)CC)O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335201-04-1 |

Source

|

| Record name | Piperazinonafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1335201041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERAZINONAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0G2Z1MZ74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.